5-Bromo-6-hydroxynicotinic acid
Overview
Description
5-Bromo-6-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Preparation
5-Bromo-6-hydroxynicotinic acid can be synthesized efficiently and safely. A large-scale preparation method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).
Biochemical Applications
This compound plays a role in biochemical processes. For example, 6-hydroxynicotinate 3-monooxygenase, a monomeric enzyme from Pseudomonas fluorescens, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is involved in the synthesis of 2,5-dihydroxypyridine, a precursor for chemicals like 5-aminolevulinic acid used in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Electrocatalysis
This compound is significant in electrocatalysis. For instance, electrocatalytic synthesis of 6-aminonicotinic acid, a derivative, has been explored using electrochemical reduction in the presence of CO2. This process shows potential for green chemistry applications (Gennaro et al., 2004).
Spectroscopy and Structural Studies
Infrared multiple-photon dissociation spectroscopy studies have been conducted on deprotonated 6-hydroxynicotinic acid to understand its gas-phase structure. Such studies are crucial in the analysis of industrial products and model systems for tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).
Microbial Conversion and Biodegradation
Microbial processes involving this compound include its conversion to 6-hydroxynicotinic acid by specific bacteria, which is a step in nicotinic acid degradation. This process is crucial for understanding microbial pathways and potential applications in bioremediation or biochemical production (Ensign & Rittenberg, 1964).
Pharmacological and Health Research
Research has also explored derivatives of 5-hydroxynicotinic acid for their potential cardioprotective actions. Studies on specific derivatives have shown promising results in reducing diastolic dysfunction and protecting against ischemia/reperfusion injury, indicating a potential avenue for therapeutic applications (Danilenko, 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromo-6-hydroxynicotinic acid is currently unknown due to the lack of specific studies on this compound . It is known that the compound is a derivative of nicotinic acid, which plays a role in various biochemical reactions as a precursor of nad+ and nadp+, essential coenzymes in cellular metabolism .
Biochemical Pathways
The hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction analogous to the first step in the degradation of nicotinic acid in some bacteria, is catalyzed by a molybdenum-containing hydroxylase .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and slightly soluble in water .
Result of Action
As a derivative of nicotinic acid, it may potentially influence cellular metabolism and other processes mediated by nicotinic acid and its metabolites .
Action Environment
The stability and efficacy of this compound could potentially be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may decompose under high temperature or light exposure
Biochemical Analysis
Biochemical Properties
5-Bromo-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as 6-hydroxynicotinate reductase, which catalyzes the reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinate . This interaction is crucial for the degradation of nicotinic acid, a process that involves multiple oxidative and reductive steps. Additionally, this compound may interact with other biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, its interaction with 6-hydroxynicotinate reductase involves binding to the enzyme’s active site, leading to the reduction of 6-hydroxynicotinic acid . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These toxic effects may include disruptions in cellular metabolism, oxidative stress, and damage to cellular structures. Therefore, careful consideration of dosage is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the degradation of nicotinic acid. It serves as an intermediate in the conversion of nicotinic acid to other metabolites, such as 6-oxo-1,4,5,6-tetrahydronicotinate and α-methyleneglutaric acid . These pathways involve a series of enzymatic reactions, including oxidation and reduction steps, that ultimately lead to the production of propionic acid, acetic acid, and carbon dioxide. The compound’s interactions with enzymes such as 6-hydroxynicotinate reductase are crucial for these metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its biochemical effects . These targeting mechanisms are essential for the compound’s activity, as they ensure that it reaches the appropriate cellular compartments to interact with its target biomolecules.
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDLYKZCJBGXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377398 | |
Record name | 5-bromo-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41668-13-7 | |
Record name | 5-bromo-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-6-hydroxynicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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